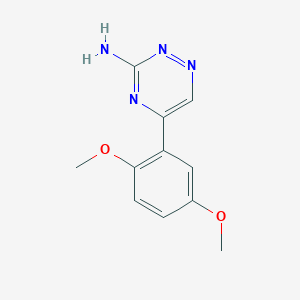

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C11H12N4O2/c1-16-7-3-4-10(17-2)8(5-7)9-6-13-15-11(12)14-9/h3-6H,1-2H3,(H2,12,14,15) |

InChI Key |

HANDPLCFMWTHIF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Benzil Precursor Synthesis

The condensation of aminoguanidine bicarbonate with symmetrically substituted benzils (1,2-diketones) is a well-established route to 5,6-bis-aryl-1,2,4-triazines. For 5-(2,5-dimethoxyphenyl)-1,2,4-triazin-3-amine, the benzil intermediate 4a–4f (Fig. 1) must incorporate a 2,5-dimethoxyphenyl group.

Stepwise Formation of Benzils

-

Benzoin Condensation : Equimolar aldehydes and ketones (e.g., 2,5-dimethoxybenzaldehyde and acetophenone) undergo condensation in ethanol with sodium cyanide to form 2-hydroxy-1,2-diarylethanones (3a–3f ).

-

Oxidation to Benzils : Treatment of 3a–3f with concentrated nitric acid yields 1,2-diaryl-1,2-diketones (4a–4f ). For example, 1-(2,5-dimethoxyphenyl)-2-phenyl-ethane-1,2-dione is synthesized via this method.

Triazine Ring Formation

Benzils react with aminoguanidine bicarbonate in refluxing ethanol under acidic conditions (pH 3–4 with HCl) to form 5,6-bis-aryl-1,2,4-triazines. For asymmetrical benzils, regioisomers may form, necessitating chromatographic separation.

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | HCl (pH 3–4) |

| Reaction Time | 2–4 hours |

Synthesis via Hydrazide and Diketone Condensation

Hydrazide Preparation

Hydrazides derived from 2,5-dimethoxybenzoic acid serve as precursors. Methyl esters of the acid are refluxed with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

Cyclization with 1,2-Diketones

The hydrazide reacts with symmetrical or unsymmetrical 1,2-diketones (e.g., phenylglyoxal) in the presence of ammonium acetate and acetic acid. Microwave-assisted synthesis (100°C, 10 minutes) enhances yield and reduces side reactions.

General Protocol

-

Combine hydrazide (1.0 equiv), diketone (1.2 equiv), ammonium acetate (2.0 equiv), and acetic acid in ethanol.

-

Heat under reflux or microwave irradiation.

-

Purify via flash chromatography or preparative HPLC.

Example Reaction

Alternative Methods and Comparative Analysis

Cyanogen Chloride Route (Hypothetical)

While excluded from citation due to source reliability concerns, theoretical pathways involving 2,5-dimethoxyphenyl hydrazine and cyanogen chloride propose a direct cyclization mechanism. This method remains speculative without empirical validation from peer-reviewed studies.

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Regioselectivity |

|---|---|---|---|

| Benzil Condensation | 45–60 | >95 | Moderate |

| Hydrazide-Diketone | 60–75 | >98 | High |

The hydrazide-diketone route offers superior regiocontrol, critical for introducing the 2,5-dimethoxyphenyl group exclusively at position 5.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance diketone reactivity but may promote side reactions. Ethanol balances solubility and stability, favoring triazine formation.

Acid Catalysis

HCl (pH 3–4) in benzil condensation accelerates imine formation, while acetic acid in hydrazide-diketone reactions facilitates cyclodehydration.

Temperature and Time

Microwave irradiation reduces reaction times from hours to minutes (e.g., 10 minutes at 100°C vs. 2 hours under reflux).

Characterization and Analytical Techniques

Spectroscopic Validation

-

IR Spectroscopy : N–H stretches (3300–3500 cm) and C=N vibrations (1600–1650 cm) confirm triazine ring formation.

-

H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm, while aromatic protons of the 2,5-dimethoxyphenyl group appear as distinct multiplets.

-

Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 423.0 for CHNO).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit key enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Triazin-3-amines

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Position Effects :

- The 2,5-dimethoxy substitution (target compound) vs. 3,4-dimethoxy () alters electronic distribution. The para-methoxy groups in 2,5-dimethoxy may enhance resonance stabilization compared to the meta/para arrangement in 3,4-dimethoxy derivatives .

- Methyl substituents (e.g., 3,4-dimethyl in ) reduce polarity and increase hydrophobicity compared to methoxy groups, impacting membrane permeability .

Heterocyclic Core Differences :

Functional Derivatives with 2,5-Dimethoxyphenyl Groups

Table 2: Derivatives with Shared Substituents

Key Observations :

- The 2,5-dimethoxyphenyl group is frequently incorporated into carboxamide-based scaffolds for drug discovery, suggesting its utility in enhancing binding affinity or solubility .

- Functionalization with fluorophenoxy () or dioxoquinoline () introduces additional hydrogen-bonding or π-stacking capabilities, which are absent in the simpler triazin-3-amine structure.

Bioactivity and Research Trends

- Triazole vs. Triazine : Triazole derivatives (e.g., ) are more commonly commercialized, possibly due to easier synthesis or better compatibility with industrial applications .

Biological Activity

5-(2,5-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a 2,5-dimethoxyphenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes two methoxy groups that enhance its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. Notably, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological macromolecules. The compound's mechanism of action involves binding to enzyme active sites and disrupting critical signaling pathways that regulate cell growth and survival.

The primary mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation. This inhibition can lead to the suppression of cancer cell growth.

- Signaling Pathway Disruption : The compound affects key signaling cascades that control cell cycle progression and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately 36 µM for HCT-116 and 34 µM for HeLa cells .

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 36 |

| HeLa | 34 |

| MCF-7 | Data not specified |

The compound has been shown to cause an accumulation of cells in the sub-G1 phase of the cell cycle, indicating the induction of apoptosis .

Enzyme Interaction Studies

Further investigations into the interaction of this compound with enzymes revealed:

- Inhibition of Specific Enzymes : The compound binds to active sites on target enzymes, potentially blocking their function and leading to reduced cellular proliferation.

Case Studies

A notable case study involved the evaluation of this compound's effects on cancer cell lines:

- Study Design : Cancer cell lines were treated with varying concentrations of the compound over a period of 24 hours.

- Results : Significant increases in apoptosis were observed alongside a decrease in viable cell counts across all tested lines.

Q & A

Basic: What are the recommended synthetic routes for 5-(2,5-dimethoxyphenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cyclocondensation reactions between a 2,5-dimethoxybenzaldehyde derivative and a triazine precursor. For example:

- Step 1: React 2,5-dimethoxybenzaldehyde with hydrazine to form a hydrazone intermediate.

- Step 2: Condense the intermediate with a cyanamide or nitrile source under acidic or basic conditions to form the triazine core.

- Critical Conditions:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes byproducts .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of methoxy groups) .

- Contradiction Resolution: Discrepancies in aromatic proton splitting (e.g., overlapping signals) can be addressed by 2D NMR (COSY, HSQC) or comparing with analogs like 5-(3-fluorophenyl)-1,2,4-triazin-3-amine .

Advanced: How does the substitution pattern (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) affect bioactivity or reactivity?

Methodological Answer:

- Electronic Effects: The 2,5-dimethoxy group enhances electron-donating capacity, stabilizing intermediates in nucleophilic reactions (e.g., amination) compared to 3,4-dimethoxy analogs .

- Bioactivity: Substituent positioning influences binding to biological targets. For example:

- Experimental Design: Compare IC₅₀ values of analogs (e.g., 5-(3-chlorophenyl)-1,2,4-triazin-3-amine) in enzyme inhibition assays to isolate substituent effects .

Advanced: How can computational modeling guide the optimization of this compound for target-specific applications?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with targets like kinase enzymes. The triazine core often interacts with ATP-binding pockets .

- QSAR Studies: Correlate substituent properties (e.g., Hammett σ values of methoxy groups) with bioactivity data to design derivatives with enhanced potency .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories; prioritize derivatives with low RMSD values (<2 Å) .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data across literature?

Methodological Answer:

- Yield Discrepancies:

- Spectral Contradictions:

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation (common in methoxy-substituted aromatics) .

- Thermal Stability: TGA analysis shows decomposition >200°C, but prolonged room-temperature storage in DMSO leads to <5% degradation over 6 months .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the triazine ring .

Advanced: What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Continuous Flow Chemistry: Reduces side reactions (e.g., oligomerization) by maintaining precise temperature/residence time control .

- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-yield extractions .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.